2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine
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Overview
Description
2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine typically involves the formation of the imidazole and benzimidazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the imidazole or benzimidazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different imidazole derivatives, while substitution could introduce various functional groups onto the rings.
Scientific Research Applications
2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine exerts its effects involves its interaction with specific molecular targets. The imidazole and benzimidazole rings can bind to proteins, enzymes, and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antitumor activity by acting as a protein kinase inhibitor.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Used in the synthesis of polymer-anchored oxovanadium (IV) complexes.
N-(7-(1-Benzoyl-4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamides: Known for their biological activity.
Uniqueness
2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine is unique due to its dual imidazole and benzimidazole structure, which allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets compared to similar compounds.
Properties
CAS No. |
824395-47-3 |
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Molecular Formula |
C16H15N5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C16H15N5/c17-10-5-6-13-14(9-10)21-16(20-13)12-4-2-1-3-11(12)15-18-7-8-19-15/h1-6,9H,7-8,17H2,(H,18,19)(H,20,21) |
InChI Key |
WIQHLDPJKVNBJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2C3=NC4=C(N3)C=C(C=C4)N |
Origin of Product |
United States |
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